molecular formula C8H11ClN2O2 B15181482 Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride CAS No. 56527-76-5

Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride

Cat. No.: B15181482
CAS No.: 56527-76-5
M. Wt: 202.64 g/mol
InChI Key: PTBXNJNHVLMWQK-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride is the hydrochloride salt of N,N-dimethyl-4-nitroaniline (CAS 100-23-2), a substituted aromatic amine. The base compound, N,N-dimethyl-4-nitroaniline, has the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . Its monohydrochloride form adds a hydrochloric acid moiety, resulting in the formula C₈H₁₁ClN₂O₂ (molecular weight ~202.64 g/mol). Key structural features include:

  • A nitro group (-NO₂) at the para position.
  • A dimethylamino group (-N(CH₃)₂) at the para position relative to the nitro group.
  • A chloride counterion stabilizing the amine group.

The compound is synthesized via nucleophilic substitution, typically starting from 4-chloronitrobenzene, diethanolamine, and N-methylformamide, followed by hydrochlorination . Characterization is performed using IR, NMR, and GC .

Properties

CAS No.

56527-76-5

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

N,N-dimethyl-4-nitroaniline;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-9(2)7-3-5-8(6-4-7)10(11)12;/h3-6H,1-2H3;1H

InChI Key

PTBXNJNHVLMWQK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride typically involves the nitration of N,N-dimethylaniline. The process can be summarized as follows:

    Nitration: N,N-Dimethylaniline is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the para position relative to the dimethylamino group.

    Isolation: The resulting product, N,N-dimethyl-4-nitroaniline, is then isolated and purified.

    Formation of Hydrochloride Salt: The purified N,N-dimethyl-4-nitroaniline is reacted with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Hydrogen peroxide.

    Nitrating Mixture: Concentrated sulfuric acid and nitric acid.

Major Products Formed

    Reduction: N,N-Dimethyl-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: N,N-Dimethyl-4-nitroaniline N-oxide.

Scientific Research Applications

Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The dimethylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

4-Nitroaniline Hydrochloride

  • Structure: Simpler derivative with a single nitro group (-NO₂) at the para position and a protonated amine (-NH₃⁺Cl⁻).
  • Molecular Formula : C₆H₇ClN₂O₂ (MW: 174.58 g/mol) .
  • Key Differences: Lacks the dimethylamino group, reducing steric hindrance and altering solubility. Applications: Primarily used as a dye intermediate .
  • Data: Property Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride 4-Nitroaniline Hydrochloride Solubility Likely soluble in polar organic solvents Water-soluble Functional Groups -NO₂, -N(CH₃)₂, Cl⁻ -NO₂, -NH₃⁺Cl⁻

Clonidine Hydrochloride

  • Structure : A 2,6-dichloro-substituted benzenamine with an imidazolidinylidene group.
  • Molecular Formula : C₉H₁₀Cl₂N₃·HCl (MW: 266.56 g/mol) .
  • Key Differences :
    • Contains a dichloro-substituted aromatic ring and a heterocyclic moiety.
    • Applications: Clinically used as an antihypertensive drug .
  • Data: Property this compound Clonidine Hydrochloride Melting Point Not reported 305°C Pharmacological Role Limited (research chemical) Antihypertensive agent

Pararosaniline Hydrochloride

  • Structure: Triarylmethane dye with three aromatic rings and an iminoquinoid system.
  • Molecular Formula : C₁₉H₁₈ClN₃ (MW: 323.82 g/mol) .
  • Key Differences :
    • Extended conjugation system enables absorption in the visible spectrum.
    • Applications: Histological staining and biological dye .
  • Data: Property this compound Pararosaniline Hydrochloride Melting Point Not reported 250°C (decomposes) Chromophoric System Single aromatic ring with electron-withdrawing groups Triarylmethane system

4-(Dimethylamino)benzylamine Dihydrochloride

  • Structure: Benzylamine derivative with a dimethylamino group and two chloride ions.
  • Molecular Formula : C₉H₁₅Cl₂N₂ (MW: 222.13 g/mol) .
  • Key Differences :
    • Contains a benzylamine backbone instead of a nitro group.
    • Applications: Intermediate in organic synthesis .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point Applications
This compound C₈H₁₁ClN₂O₂ 202.64 -NO₂, -N(CH₃)₂, Cl⁻ Not reported Organic synthesis
4-Nitroaniline Hydrochloride C₆H₇ClN₂O₂ 174.58 -NO₂, -NH₃⁺Cl⁻ Not reported Dye intermediate
Clonidine Hydrochloride C₉H₁₀Cl₂N₃·HCl 266.56 -Cl, imidazolidinylidene, Cl⁻ 305°C Antihypertensive drug
Pararosaniline Hydrochloride C₁₉H₁₈ClN₃ 323.82 Triarylmethane, -NH₂, Cl⁻ 250°C Biological staining

Research Findings and Implications

  • Synthetic Utility: The dimethylamino and nitro groups in this compound enhance its reactivity in electrophilic substitution reactions compared to simpler analogs like 4-nitroaniline hydrochloride .
  • Solubility Trends: The dimethylamino group improves solubility in organic solvents, whereas non-alkylated analogs (e.g., 4-nitroaniline hydrochloride) are more water-soluble .

Biological Activity

Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride, commonly known as 4-Nitro-N,N-dimethylbenzenamine, is a chemical compound with significant biological implications. This article explores its biological activity, metabolism, toxicity, and potential health effects based on diverse research findings.

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.1772 g/mol
  • CAS Registry Number : 100-23-2

The compound contains a benzene ring substituted with a dimethylamino group and a nitro group at the para position, which influences its reactivity and biological interactions.

Metabolism and Toxicokinetics

The metabolism of N,N-dimethyl-4-nitro-benzenamine primarily occurs through demethylation to form aniline and other metabolites. Studies have shown that this compound is absorbed via oral, dermal, and inhalation routes, with significant bioavailability following skin absorption .

Key Metabolic Pathways

  • Demethylation : Converts to aniline.
  • Oxidation : Forms N,N-dimethylaniline-N-oxide.
  • Formation of Metabolites : Major metabolites include 4-methylaminophenol and 2-aminophenol .

Acute Toxicity

Research indicates acute toxicity in various animal models. For instance:

  • In dogs and cats administered intravenous doses of 40–92 mg/kg and 24–25 mg/kg respectively, metabolites were detected within minutes in the blood .
  • Symptoms observed included cyanosis, lethargy, and hypersalivation at higher doses.

Subchronic Studies

In a subchronic study involving F344/N rats:

  • Doses ranged from 0 to 500 mg/kg bw/day over 13 weeks.
  • Notable findings included:
    • Decreased body weights (up to 47% lower than controls at high doses).
    • Histopathological changes such as kidney pigmentation and liver dysfunction.
    • Increased methaemoglobin levels (up to 12%) .

Biological Activity

The compound exhibits various biological activities that may influence human health:

  • Mutagenicity : Related compounds have shown mutagenic properties in bacterial assays (e.g., Salmonella typhimurium), indicating potential DNA damage mechanisms .
  • Carcinogenic Potential : While direct evidence for carcinogenicity in humans is limited, its structural analogs are known carcinogens, raising concerns about its long-term exposure risks .

Case Study 1: Occupational Exposure

A study highlighted cases of workers exposed to N,N-dimethyl-4-nitro-benzenamine in manufacturing settings. Symptoms reported included respiratory issues and skin irritation. Long-term monitoring indicated elevated risks for hematological disorders due to chronic exposure.

Case Study 2: Environmental Impact

Environmental assessments have documented the presence of this compound in industrial waste streams, leading to concerns about soil and water contamination. Its potential bioaccumulation poses risks to aquatic life and subsequent human consumption through the food chain.

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